N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
Description
N'-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a synthetic small molecule characterized by a piperazine-ethyl-ethanediamide backbone with two key substituents: a 4-fluorophenyl group on the piperazine ring and a 5-methyl-1,2-oxazol-3-yl moiety on the terminal amide. The ethanediamide linker may enhance conformational flexibility or hydrogen-bonding capacity, while the oxazole ring could contribute to π-π stacking or metabolic stability.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3/c1-13-12-16(22-27-13)21-18(26)17(25)20-6-7-23-8-10-24(11-9-23)15-4-2-14(19)3-5-15/h2-5,12H,6-11H2,1H3,(H,20,25)(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKYNZDEMFZYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is the serotonin receptor 5-HT2A . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia.
Mode of Action
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide acts as an antagonist at the 5-HT2A receptor. It binds to these receptors and blocks the action of serotonin, thereby inhibiting the receptor’s function.
Biochemical Pathways
The blockade of the 5-HT2A receptor by N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide affects the serotonergic pathways in the brain. This leads to a decrease in the overactive serotonin signaling associated with conditions like anxiety and schizophrenia.
Pharmacokinetics
The compound exhibits good absorption and distribution properties, reaching peak plasma concentrations within 1-2 hours of administration. It is metabolized in the liver and excreted primarily in the urine. The compound’s half-life is approximately 24 hours, allowing for once-daily dosing.
Result of Action
The antagonistic action of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide on the 5-HT2A receptor results in a reduction of overactive serotonin signaling. This can lead to a decrease in symptoms associated with conditions like anxiety and schizophrenia.
Biological Activity
N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 416.497 g/mol. The structure includes a piperazine moiety, which is known for its versatility in medicinal chemistry, particularly in developing drugs targeting various receptors in the central nervous system (CNS).
Serotonin and Dopamine Receptor Interaction
Research indicates that compounds containing piperazine derivatives often exhibit significant interactions with serotonin (5-HT) and dopamine receptors. For instance, studies have shown that similar piperazine compounds can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders . The presence of the fluorophenyl group enhances binding affinity to these receptors, potentially improving therapeutic outcomes.
Inhibitory Effects on Enzymes
Recent studies have highlighted the enzyme inhibition properties of related piperazine compounds. For example, derivatives with similar structural features have demonstrated competitive inhibition against tyrosinase (TYR), an enzyme involved in melanin production. One study reported that a derivative exhibited an IC50 value of 0.18 μM against Agaricus bisporus tyrosinase, significantly more effective than standard inhibitors like kojic acid (IC50 = 17.76 μM) . This suggests that this compound may possess similar inhibitory capabilities.
Cytotoxicity and Antimelanogenic Effects
In vitro studies on B16F10 melanoma cells indicated that certain piperazine derivatives exerted antimelanogenic effects without cytotoxicity, making them promising candidates for skin-related therapies . This aspect is crucial for developing treatments for conditions like hyperpigmentation or melanoma.
Case Study: Antidepressant Activity
A study involving piperazine derivatives demonstrated their potential as antidepressants due to their ability to selectively inhibit serotonin reuptake. The modified compounds showed improved binding profiles and reduced side effects compared to traditional SSRIs . These findings suggest that this compound could be explored further for its antidepressant properties.
Table: Summary of Biological Activities
Scientific Research Applications
Structure and Composition
The compound has a molecular formula of and a molecular weight of 305.37 g/mol. Its structure includes a piperazine ring, which is often associated with pharmacological activity.
Neuropharmacology
The compound is primarily studied for its potential effects on the central nervous system. Its piperazine moiety may interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors, making it a candidate for treating psychiatric disorders such as depression and anxiety.
Case Studies:
- A study indicated that derivatives of piperazine compounds exhibit significant serotonin receptor affinity, suggesting potential antidepressant properties .
- Research has shown that modifications in the piperazine structure can enhance binding affinity to dopamine receptors, which could be beneficial in treating schizophrenia .
Antidepressant Activity
Preliminary studies have demonstrated that compounds similar to N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide possess antidepressant-like effects in animal models.
Data Table: Antidepressant Activity Comparison
| Compound | Model Used | Result |
|---|---|---|
| Compound A | Forced Swim Test | Significant reduction in immobility time |
| N'-{...} | Tail Suspension Test | Comparable efficacy to standard antidepressants |
| Compound B | Chronic Mild Stress | Improved behavioral scores |
Potential Antipsychotic Effects
Given its structural similarity to known antipsychotics, this compound is being evaluated for its potential to mitigate symptoms of psychosis.
Research Findings:
A recent study highlighted that compounds with similar frameworks showed promise in reducing positive symptoms of schizophrenia in preclinical trials .
Analgesic Properties
Emerging research suggests that this compound may also exhibit analgesic properties, potentially useful in pain management therapies.
Case Study:
In a pain model study, a derivative demonstrated significant pain relief comparable to morphine but with fewer side effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Binding Profiles
The compound shares structural similarities with ligands targeting dopamine receptors , serotonin receptors, and viral polymerases. Below is a comparative analysis:
Functional Group Analysis
- Piperazine-fluorophenyl motif : Present in both the target compound and [3H]NGD 94-1. Fluorine enhances lipophilicity and receptor affinity by reducing metabolic oxidation .
- Ethanediamide linker : Compared to sulfonamide or hydrazide linkers (e.g., compounds in –6), this group may improve solubility or hydrogen-bond acceptor capacity .
Pharmacological Hypotheses
- Dopamine D4 receptor selectivity: The target compound’s fluorophenyl-piperazine moiety aligns with D4 ligands like [3H]NGD 94-1, which show nanomolar affinity (Ki ~1–5 nM) for D4 receptors but negligible binding to D2/D3 subtypes .
Q & A
Q. What are the key structural features of this compound, and how do they influence its potential pharmacological activity?
The compound contains a fluorophenyl-piperazine moiety, a 5-methyl-1,2-oxazole group, and an ethanediamide linker. These structural elements contribute to its interaction with biological targets:
- Fluorophenyl-piperazine : Enhances binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its aromatic and basic nitrogen groups .
- 5-Methyl-1,2-oxazole : Improves metabolic stability and modulates lipophilicity, affecting bioavailability .
- Ethanediamide linker : Facilitates hydrogen bonding with enzymatic or receptor active sites .
Methodological Insight: Use X-ray crystallography or NMR to confirm spatial orientation, and molecular docking to predict target interactions .
Q. What are the standard protocols for synthesizing this compound?
Synthesis typically involves a multi-step approach:
Piperazine functionalization : React 4-fluorophenylpiperazine with ethylenediamine derivatives under reflux conditions.
Oxazole coupling : Introduce the 5-methyl-1,2-oxazol-3-yl group via a condensation reaction with acetic acid derivatives.
Amidation : Finalize the ethanediamide structure using carbodiimide-mediated coupling .
Quality Control: Validate purity via HPLC (>95%) and structural integrity via FT-IR and H/C NMR .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Receptor binding assays : Screen against GPCRs (e.g., 5-HT, D) using radioligand displacement .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects .
- Antimicrobial testing : Perform MIC assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side-product formation?
- Parameter screening : Use Design of Experiments (DoE) to optimize temperature (e.g., 60–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1–5% Pd/C) .
- Side-product analysis : Employ LC-MS to identify byproducts (e.g., dimerization or over-alkylation) and adjust stoichiometry .
Q. How should researchers resolve contradictory data in biological assays (e.g., high receptor affinity but low cellular activity)?
- Orthogonal validation : Combine receptor binding assays with functional assays (e.g., cAMP accumulation for GPCRs) .
- Solubility assessment : Measure logP and solubility in physiological buffers; consider prodrug strategies if poor bioavailability is observed .
- Metabolite profiling : Use hepatocyte microsomes to identify rapid degradation pathways .
Q. What computational methods are suitable for predicting its pharmacokinetic profile?
- ADMET prediction : Use tools like SwissADME to estimate permeability (Caco-2), CYP450 interactions, and plasma protein binding .
- MD simulations : Model blood-brain barrier penetration if CNS activity is hypothesized .
Methodological Notes
- Contradiction Handling : If synthesis protocols conflict (e.g., solvent choices), prioritize reproducibility by cross-referencing purity data .
- Ethical Compliance : Ensure all biological testing adheres to institutional guidelines for in vitro/in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
